4-[(Trimethylsilyl)ethynyl]benzonitrile
Overview
Description
4-[(Trimethylsilyl)ethynyl]benzonitrile is an organic compound with the molecular formula C12H13NSi. It is a derivative of benzonitrile, where the hydrogen atom on the benzene ring is replaced by a trimethylsilyl ethynyl group. This compound is used in various fields, including organic synthesis, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-[(Trimethylsilyl)ethynyl]benzonitrile can be synthesized through several methods. One common method involves the Sonogashira coupling reaction between 4-bromobenzonitrile and trimethylsilylacetylene. The reaction is typically carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a copper co-catalyst, under an inert atmosphere like argon .
Another method involves the reaction of 4-bromobenzonitrile with triphenylphosphine in anhydrous triethylamine, followed by the addition of ethynyltrimethylsilane and palladium(II) acetate .
Industrial Production Methods
Industrial production of this compound generally follows similar synthetic routes as described above, with optimizations for large-scale production. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
4-[(Trimethylsilyl)ethynyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The trimethylsilyl group can be oxidized to form a hydroxyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as sodium azide or potassium cyanide can be used under appropriate conditions.
Major Products Formed
Oxidation: 4-[(Hydroxy)ethynyl]benzonitrile
Reduction: 4-[(Trimethylsilyl)ethynyl]benzylamine
Substitution: 4-[(Azido)ethynyl]benzonitrile
Scientific Research Applications
4-[(Trimethylsilyl)ethynyl]benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and materials.
Biology: It is used in the study of molecular interactions and as a probe in biochemical assays.
Industry: It is used in the production of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 4-[(Trimethylsilyl)ethynyl]benzonitrile depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form desired products. In biological applications, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The trimethylsilyl group can enhance the compound’s stability and reactivity, facilitating its use in various reactions .
Comparison with Similar Compounds
4-[(Trimethylsilyl)ethynyl]benzonitrile can be compared with other similar compounds, such as:
4-[(Trimethylsilyl)ethynyl]benzaldehyde: This compound has an aldehyde group instead of a nitrile group, making it more reactive in certain types of reactions.
4-[(Trimethylsilyl)ethynyl]phenol: This compound has a hydroxyl group, which can participate in hydrogen bonding and other interactions.
4-[(Trimethylsilyl)ethynyl]aniline: This compound has an amine group, which can act as a nucleophile in various reactions.
Each of these compounds has unique properties and reactivities, making them suitable for different applications in research and industry.
Properties
IUPAC Name |
4-(2-trimethylsilylethynyl)benzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NSi/c1-14(2,3)9-8-11-4-6-12(10-13)7-5-11/h4-7H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWNSLIBJQBBKKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC=C(C=C1)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NSi | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00440720 | |
Record name | 4-[(Trimethylsilyl)ethynyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00440720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75867-40-2 | |
Record name | 4-[2-(Trimethylsilyl)ethynyl]benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75867-40-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[(Trimethylsilyl)ethynyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00440720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[(Trimethylsilyl)ethynyl]benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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